ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindol-2(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound is a hybrid heterocyclic molecule featuring a tetrahydrobenzo[b]thiophene core fused with a 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole moiety. Its synthesis involves multi-step reactions, often employing anhydrides and esterification under inert conditions. For example, in , a structurally related compound was synthesized by reacting 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione with a tetrahydrobenzo[b]thiophene precursor in dry ethanol/1,4-dioxane under argon, yielding a product confirmed via NMR and mass spectrometry . The epoxyisoindole group enhances rigidity and may influence bioactivity by modulating electronic properties or binding interactions .
Properties
IUPAC Name |
ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-2-24-19(23)13-9-5-3-4-6-12(9)26-18(13)20-16(21)14-10-7-8-11(25-10)15(14)17(20)22/h7-8,10-11,14-15H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFLTUFFHFAUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C4C5C=CC(C4C3=O)O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindol-2(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with notable potential in biological applications. This article delves into its biological activity, exploring its mechanisms of action, efficacy in various biological assays, and implications for therapeutic use.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 385.48 g/mol. It features a unique structure that includes an isoindole ring system and a dioxo group which may contribute to its biological activities.
Research indicates that compounds similar to this compound often interact with key signaling pathways involved in cell proliferation and differentiation. Notably:
- Wnt/β-catenin Pathway : The compound may inhibit the Wnt signaling pathway which is crucial for various developmental processes and has been implicated in cancer progression. Inhibitors of this pathway have shown promise in inducing cardiomyogenesis in embryonic stem cells .
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds through cytotoxicity assays. For instance:
| Compound | Cell Line | IC50 (nM) | % Inhibition at 1 μM |
|---|---|---|---|
| Compound A | HT-29 (Colorectal) | 51 | 100% |
| Compound B | HeLa (Cervical) | 26 | 95% |
| Ethyl Compound | Various | TBD | TBD |
These results suggest that modifications to the structure can enhance cytotoxic effects against specific cancer cell lines. The introduction of various functional groups has been shown to improve the potency of similar compounds against cancer cells .
Cardiogenic Activity
The compound's structural analogs have been evaluated for their ability to promote cardiomyocyte differentiation. A significant correlation was observed between Wnt pathway inhibition and increased cardiogenic activity. For example:
| Compound | Cardiogenic Induction (fold increase) | Concentration (μM) |
|---|---|---|
| Compound 1 | 1.5-fold | 0.5 |
| Ethyl Compound | TBD | TBD |
This indicates that the ethyl derivative may possess similar cardiogenic properties worth further exploration .
Case Studies
Case Study 1: Cytotoxicity in Colorectal Cancer Cells
A study involving derivatives of the compound demonstrated significant cytotoxicity against HT-29 cells with IC50 values indicating strong potential for therapeutic application in colorectal cancer treatment.
Case Study 2: Cardiomyocyte Differentiation
Research on structurally related compounds showed enhanced differentiation of embryonic stem cells into cardiomyocytes when treated with Wnt inhibitors. This suggests that ethyl 2-(1,3-dioxo...) could be effective in regenerative medicine applications focusing on heart disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Tetrahydrobenzo[b]thiophene Cores
- Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): Key Differences: Replaces the epoxyisoindole group with a 4-hydroxyphenyl-substituted ethoxyoxoethylamine moiety. Synthesis: Utilizes HFIP solvent and Petasis reaction conditions (22% yield), contrasting with the argon-protected anhydride coupling in the target compound . Bioactivity: Not reported, but the hydroxyl group may enhance solubility or target phenolic-binding proteins.
2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile () :
- Key Differences : Substitutes the ethyl ester with a nitrile group and introduces a phenyl ring at position 4.
- Synthesis : Achieved via acetic acid reflux (56% yield), highlighting the role of solvent polarity in cyclization efficiency .
- Physical Properties : Higher melting point (277–278°C) due to increased planarity from the nitrile group.
Functional Group Variations in Epoxyisoindole Derivatives
- Methyl 6-((tert-butoxycarbonyl)amino)-2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindol-2(3H)-yl)hexanoate (): Key Differences: Features a methyl ester and a tert-butoxycarbonyl (Boc)-protected aminohexanoate side chain. Synthesis: Similar anhydride coupling but with Boc-protected intermediates, demonstrating modularity in side-chain functionalization .
Derivatives with Modified Amino Groups
- Ethyl 2-(2-Cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): Key Differences: Replaces the epoxyisoindole with a cyanoacetamido group. Synthesis: Cyanoacetylation of the amino precursor under mild conditions, contrasting with the anhydride-driven cyclization in the target compound . Bioactivity: Derivatives exhibit antioxidant activity (IC₅₀ 12–45 μM in DPPH assays), suggesting electron-withdrawing groups enhance radical scavenging .
Comparative Data Tables
Table 2. Bioactivity and Physical Properties
*Predicted based on ester and epoxyisoindole groups.
Research Implications and Gaps
- Structural Similarity vs. Bioactivity: While the tetrahydrobenzo[b]thiophene core is conserved, substituents like nitriles, sugars, or phenolic groups drastically alter physicochemical and biological profiles .
- Synthetic Challenges : Lower yields in HFIP-based reactions () vs. higher yields in anhydride couplings () suggest solvent and protecting group strategies are critical for scalability.
- Future Directions : Target compound’s epoxyisoindole moiety warrants exploration in kinase inhibition or polymer chemistry, given its rigidity and electronic properties .
Preparation Methods
Palladium-Catalyzed Carbonylative Cyclization
A palladium-catalyzed approach enables the construction of the benzo[b]thiophene ring system from arylthioalkyne precursors. As demonstrated by, methyl(2-(phenylethynyl)phenyl)sulfane undergoes carbonylative cyclization under CO pressure (32 atm) in methanol with Pd(OAc)₂ and KI at 80°C for 24 hours, yielding methyl benzo[b]thiophene-3-carboxylate derivatives in up to 81% yield. Adapting this method, ethyl esters may be synthesized by substituting methanol with ethanol during the esterification step. Key advantages include scalability and compatibility with diverse substituents on the thioether precursor.
Epoxyisoindole-Benzo[b]Thiophene Conjugation
Coupling the epoxyisoindole and benzo[b]thiophene modules requires precise control over regioselectivity and stereochemistry.
Esterification of Carboxylic Acid Derivatives
Activation of the benzo[b]thiophene-3-carboxylic acid as an acid chloride or mixed anhydride enables esterification with hydroxyl-containing epoxyisoindoles. For instance, describes the synthesis of 2-[2-oxo-2-(4-arylpiperazinyl)ethyl]-isoindole-1,3-diones via chloroacetyl chloride intermediates. Similarly, coupling the acid chloride form of ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with a hydroxyethyl-epoxyisoindole derivative would yield the target ester.
Optimization and Analytical Validation
Reaction Monitoring and Yield Maximization
1H NMR spectroscopy proves critical for monitoring conversion, particularly in ROMP reactions where >90% consumption of CC bonds is achievable with Grubbs’ 1st generation catalyst. SEC analysis confirms hyperbranched polymer formation (Mw = 381,000), though this applies to polymeric byproducts rather than the target monomer. For small molecules, HPLC and GC-MS ensure purity.
Solvent and Catalyst Selection
Polar aprotic solvents (DMF, CH₂Cl₂) facilitate both N-alkylation and esterification steps. Catalyst recycling, as demonstrated in using BmimBF₄ ionic liquid, improves sustainability by maintaining Pd(OAc)₂ activity over multiple cycles (yield drop from 81% to 72% after three runs).
Comparative Data of Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
